molecular formula C23H29N5O3S B2483995 N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899993-20-5

N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2483995
CAS No.: 899993-20-5
M. Wt: 455.58
InChI Key: UDUKFDMGIHCOEB-UHFFFAOYSA-N
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Description

This compound features a hexahydroquinazolinone core fused with a 4-methylpiperazine moiety and a thioacetamide linkage to a 3-acetylphenyl group. The hexahydroquinazolinone scaffold contributes to conformational rigidity, while the thioether bond enhances metabolic stability compared to oxygen-based ethers . The 4-methylpiperazine substituent improves water solubility and may modulate receptor binding, a feature shared with other piperazine-containing bioactive molecules .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-16(29)17-6-5-7-18(14-17)24-21(30)15-32-22-19-8-3-4-9-20(19)28(23(31)25-22)27-12-10-26(2)11-13-27/h5-7,14H,3-4,8-13,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUKFDMGIHCOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characterization

The compound is synthesized through a series of chemical reactions involving key intermediates. The synthesis typically begins with the preparation of 4-methylpiperazine derivatives and involves the introduction of thioacetamide moieties. Structural characterization is performed using techniques such as NMR and IR spectroscopy to confirm the presence of functional groups and structural integrity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds containing the quinazoline scaffold. For instance, derivatives with thioacetamide groups have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 0.159 μg/mL against HepG2 liver cancer cells . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has been assessed against various bacterial strains. In vitro studies revealed that these compounds possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain thio derivatives showed enhanced activity against Staphylococcus epidermidis and Klebsiella pneumoniae, attributed to their sulfur-containing structures that disrupt bacterial cell walls .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Compounds with similar structural motifs have been investigated for their ability to inhibit urease and other critical enzymes involved in metabolic pathways. The results indicate that modifications in the piperazine ring can significantly affect enzyme interaction and inhibition efficiency .

Case Studies

Study Compound Biological Activity IC50/Activity
Study 1Related Thio CompoundAnticancer (HepG2)IC50 = 0.159 μg/mL
Study 2Thio DerivativeAntimicrobial (E. coli)Moderate Effect
Study 3Urease InhibitorEnzyme InhibitionSignificant

Scientific Research Applications

Case Studies

A recent study demonstrated that derivatives of similar compounds exhibited significant antiproliferative activity against various cancer cell lines including HepG2 and MCF-7. The IC50 values for these compounds were reported as low as 0.159 μg/mL, indicating potent activity .

CompoundCell LineIC50 (μg/mL)
N-(3-acetylphenyl)-2-thioacetamide derivativeHepG20.159
N-(4-acetylphenyl)acetamidethio derivativeMCF-70.167

Overview

The compound has shown promise as an antimicrobial agent against various pathogens. Its thioacetamide moiety is believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Research Findings

In vitro studies have revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The mechanism appears to involve the disruption of bacterial cell wall synthesis and function.

Potential Applications

The 4-methylpiperazine component suggests potential neuropharmacological applications, particularly in treating neurological disorders such as anxiety and depression. Compounds with similar piperazine structures have been successfully developed into anxiolytic agents.

Experimental Evidence

Research has indicated that related compounds can modulate neurotransmitter systems (e.g., serotonin and dopamine), which are crucial in mood regulation. Further investigations are needed to confirm the specific effects of N-(3-acetylphenyl)-2-thioacetamide on these systems.

Synthetic Pathways

The synthesis of N-(3-acetylphenyl)-2-thioacetamide involves several steps including the formation of thioamide bonds through nucleophilic substitution reactions. Recent advancements have introduced more efficient synthetic routes that enhance yield and purity.

Optimization Studies

Studies focusing on optimizing the synthesis have shown that varying reaction conditions (temperature, solvent choice) significantly impacts the yield of the desired product. For instance, using dimethylformamide as a solvent under controlled temperatures has been shown to improve yields by up to 30% compared to traditional methods .

Comparison with Similar Compounds

Key Observations :

  • Core Structure: Hexahydroquinazolinone (target) vs. benzothiazole (BZ-IV) or triazole-thiazole (11g). The hexahydroquinazolinone’s saturation may enhance binding to hydrophobic pockets in enzymes compared to planar heterocycles .
  • Substituents : The 4-methylpiperazine group in the target compound and BZ-IV improves solubility, but the thioacetamide linkage in the target may confer higher oxidative stability than the oxygen-linked analogs .
  • Synthesis : The target compound’s synthesis likely involves stepwise coupling, whereas triazole-containing analogs (e.g., 11g) utilize click chemistry for regioselectivity .

Bioactivity and Mechanism

  • Anti-inflammatory Potential: The ethylamino-substituted quinazolinone analog (Table 1) showed 85% edema inhibition in carrageenan-induced rat paw models, slightly outperforming Diclofenac (82%) . The target compound’s 4-methylpiperazine group may enhance anti-inflammatory effects via PDE4 or COX-2 modulation, though experimental data are pending.
  • Anticancer Activity: BZ-IV demonstrated IC₅₀ values of 12–18 µM against MCF-7 and HeLa cell lines, attributed to topoisomerase II inhibition . The hexahydroquinazolinone core in the target compound could similarly target kinases like EGFR or VEGFR, as seen in related quinazoline derivatives .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 4-methylpiperazine moiety enhances aqueous solubility (logP ~2.1 predicted for the target compound) compared to ethylamino-substituted analogs (logP ~2.8) .

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